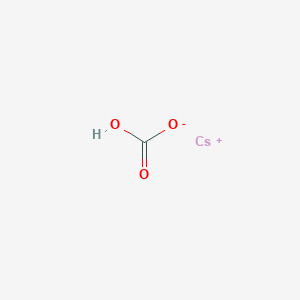

cesium;hydrogen carbonate

Beschreibung

BenchChem offers high-quality cesium;hydrogen carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cesium;hydrogen carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

cesium;hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Cs/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCUDHNSHCRDBT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)[O-].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)(O)[O-].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHCsO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.922 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Cesium Hydrogen Carbonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of cesium hydrogen carbonate (CsHCO₃), also known as cesium bicarbonate. It details established synthesis protocols, analytical characterization techniques, and key physicochemical properties. The information is intended to serve as a practical resource for professionals in chemical research and development.

Physicochemical Properties

Cesium hydrogen carbonate is a white, hygroscopic crystalline solid.[1][2] It is an inorganic compound valued in specialized fields for its alkaline properties and the unique reactivity conferred by the cesium ion.[1] A summary of its key properties is presented below.

Table 1: Physicochemical Data for Cesium Hydrogen Carbonate

| Property | Value | Source |

| Molecular Formula | CHCsO₃ | [3] |

| Molar Mass | 193.922 g/mol | [2][4] |

| Appearance | White crystalline aggregates | [1][2] |

| Melting Point | 175°C (with decomposition) | [3][5][6] |

| Solubility in Water | 67.77 g/100 mL at 20°C; Soluble in cold water, highly soluble in hot water.[4][5] | [4][5] |

| Solubility in Other Solvents | Soluble in ethanol (B145695) | [5] |

| Crystal System | Monoclinic | [5] |

| CAS Number | 29703-01-3 | [1][3] |

Synthesis of Cesium Hydrogen Carbonate

The synthesis of cesium hydrogen carbonate is primarily achieved through two well-established carbonation reactions. The choice of method may depend on the availability of starting materials and desired purity.

Synthesis Workflow

The diagram below illustrates the two primary pathways for the synthesis of cesium hydrogen carbonate.

Caption: Primary synthesis routes for Cesium Hydrogen Carbonate.

Experimental Protocols

Method 1: Carbonation of Cesium Carbonate Solution

This method relies on the reaction of a concentrated aqueous solution of cesium carbonate with carbon dioxide.[3][7] The chemical equation for this reaction is: Cs₂CO₃ + CO₂ + H₂O → 2 CsHCO₃[3][4]

Protocol:

-

Preparation: Prepare a concentrated aqueous solution of high-purity cesium carbonate (Cs₂CO₃). The high solubility of cesium carbonate in water facilitates this process.[7]

-

Carbonation: Bubble a steady stream of carbon dioxide (CO₂) gas through the cesium carbonate solution at room temperature.

-

Monitoring: The progress of the reaction can be monitored by the change in pH; the solution will become less alkaline as the carbonate is converted to bicarbonate.[7] Continue the carbonation until the pH reaches approximately 8.[5][8]

-

Crystallization: Concentrate the resulting solution by heating to a temperature of 130°C, then allow it to cool to room temperature to precipitate cesium hydrogen carbonate crystals.[5][8]

-

Isolation and Drying: Isolate the crystals by filtration. Wash the crystals with a small amount of cold deionized water to remove any unreacted starting material. Dry the product under vacuum or in a desiccator to prevent decomposition. The product is hygroscopic and should be stored in a dry, inert atmosphere.[2][3]

Method 2: Carbonation of Cesium Hydroxide in Ethanol

This protocol involves the reaction of cesium hydroxide with carbon dioxide in an ethanol-water solvent system.[3][7] This method can facilitate the isolation of the bicarbonate product.[7]

Protocol:

-

Preparation: Dissolve cesium hydroxide (CsOH) in an 80% ethanol-water solution.

-

Carbonation: Pass a stream of carbon dioxide gas through the ethanolic CsOH solution. The reaction is thermodynamically favorable under standard conditions.[7]

-

Precipitation: Cesium hydrogen carbonate will precipitate from the solution as it forms.

-

Isolation and Drying: Collect the precipitate by filtration. Wash the solid with cold ethanol to remove impurities.

-

Storage: Dry the final product thoroughly under vacuum. Store the hygroscopic solid in a tightly sealed container under an inert atmosphere (e.g., nitrogen) and at 2-8°C.[3]

Characterization of Cesium Hydrogen Carbonate

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The logical workflow for characterization is depicted below.

Characterization Workflow

Caption: Logical workflow for the characterization of CsHCO₃.

Crystallographic Characterization

X-ray diffraction (XRD) is the definitive method for determining the crystal structure of cesium hydrogen carbonate.

Experimental Protocol (General):

-

A finely ground powder sample of the synthesized CsHCO₃ is mounted on a sample holder.

-

The sample is irradiated with monochromatic X-rays.

-

The diffraction pattern is recorded as a function of the diffraction angle (2θ).

-

The resulting diffractogram is analyzed and compared with reference patterns or used for structure solution and refinement to determine lattice parameters.

Crystallographic Data: Cesium hydrogen carbonate has a monoclinic crystal structure.[5] The hydrogen carbonate ions form hydrogen-bonded head-to-tail dimers.[9]

Table 2: Single-Crystal X-ray Diffraction Data for CsHCO₃

| Parameter | Value | Source |

| Crystal System | Monoclinic | [5][9] |

| Space Group | P12₁/n1 | [9] |

| a | 4.6094 (4) Å | [9] |

| b | 11.181 (2) Å | [9] |

| c | 7.2517 (9) Å | [9] |

| β | 102.856 (8)° | [9] |

| Z (Formula units/cell) | 4 | [9] |

Spectroscopic Characterization

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the bicarbonate anion.

Experimental Protocol (FTIR-ATR):

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

-

Place a small amount of the dry CsHCO₃ powder onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

The resulting spectrum should show characteristic absorption bands for the O-H stretch, C=O stretch, and C-O vibrations of the bicarbonate ion. A reference FTIR spectrum is available in the PubChem database.[2]

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are crucial for determining the thermal stability and decomposition behavior of cesium hydrogen carbonate.

Experimental Protocol (TGA):

-

Place a precisely weighed sample (typically 5-10 mg) of CsHCO₃ into a TGA crucible (e.g., alumina).

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).

-

The mass of the sample is recorded as a function of temperature.

-

Decomposition is indicated by a sharp loss of mass. When heated, cesium hydrogen carbonate decomposes into cesium carbonate, carbon dioxide, and water.[5] This decomposition begins around its melting point of 175°C.[5]

Purity Assessment

The purity of the synthesized product is critical, especially for applications in drug development. Purity levels for commercially available cesium hydrogen carbonate are typically 99% or higher, with high-purity grades reaching 99.99% (metals basis).[1]

Protocol (Acid-Base Titration - General):

-

Accurately weigh a sample of the synthesized CsHCO₃ and dissolve it in deionized water.

-

Titrate the solution with a standardized strong acid (e.g., HCl) to a suitable endpoint, which can be determined using a pH meter or an indicator.

-

The purity can be calculated based on the amount of acid required to neutralize the bicarbonate. Two endpoints may be observed: the first for the conversion of bicarbonate to carbonic acid, and the second after boiling to remove CO₂ and titrating any excess base.

References

- 1. CAS 29703-01-3: Cesium bicarbonate | CymitQuimica [cymitquimica.com]

- 2. Cesium bicarbonate | CHCsO3 | CID 2734983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Caesium bicarbonate - Wikipedia [en.wikipedia.org]

- 5. Page loading... [wap.guidechem.com]

- 6. Cesium hydrogen carbonate, 99.99% (metals basis) | Fisher Scientific [fishersci.ca]

- 7. Cesium bicarbonate | 29703-01-3 | Benchchem [benchchem.com]

- 8. guidechem.com [guidechem.com]

- 9. Crystal structure of caesium hydrogen carbonate, CsHCO3 | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Crystal Structure and Morphology of Cesium Hydrogen Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and morphology of cesium hydrogen carbonate (CsHCO₃), a compound of interest in various chemical and pharmaceutical applications. This document details its crystallographic parameters, explores its crystal habit, and outlines the experimental methodologies for its synthesis and characterization.

Crystal Structure of Cesium Hydrogen Carbonate

Cesium hydrogen carbonate crystallizes in the monoclinic system, a common crystal system characterized by three unequal axes with one oblique angle. The crystallographic data reveals a well-defined and ordered atomic arrangement.

Crystallographic Data

Single-crystal X-ray diffraction studies have determined the precise crystallographic parameters of cesium hydrogen carbonate. The compound belongs to the space group P12₁/n1. The lattice parameters, which define the size and shape of the unit cell, have been accurately measured.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P12₁/n1 |

| a | 4.6094 (4) Å |

| b | 11.181 (2) Å |

| c | 7.2517 (9) Å |

| α | 90° |

| β | 102.856 (8)° |

| γ | 90° |

| Z (formula units per unit cell) | 4 |

Table 1: Crystallographic Data for Cesium Hydrogen Carbonate.[1]

The structure of cesium hydrogen carbonate is characterized by the presence of hydrogen-bonded dimers of bicarbonate (HCO₃⁻) ions. This arrangement is a key feature influencing the overall crystal packing and properties of the compound.[1]

Crystal Morphology of Cesium Hydrogen Carbonate

The external shape of a crystal, known as its morphology, is a direct reflection of its internal atomic structure. While detailed studies on the specific crystal habit and dominant forms of cesium hydrogen carbonate are not extensively documented in publicly available literature, general observations describe it as a white crystalline solid or as crystalline aggregates.[2][3] The morphology can be influenced by the conditions of crystallization, such as the solvent used, temperature, and the rate of crystal growth.

Further research utilizing techniques like Scanning Electron Microscopy (SEM) would be invaluable in elucidating the specific crystal faces and overall morphology of cesium hydrogen carbonate crystals grown under controlled conditions.

Experimental Protocols

The determination of the crystal structure and the study of its morphology rely on precise experimental techniques. The following sections outline the methodologies for the synthesis, crystal growth, and characterization of cesium hydrogen carbonate.

Synthesis and Single Crystal Growth

The synthesis of high-purity cesium hydrogen carbonate is a prerequisite for successful crystal growth. A common method for the synthesis of alkali metal bicarbonates involves the reaction of the corresponding carbonate with carbon dioxide and water.

Synthesis of Cesium Hydrogen Carbonate:

A straightforward method for the preparation of cesium hydrogen carbonate is by bubbling carbon dioxide through a solution of cesium carbonate in water.

-

Reaction: Cs₂CO₃ + CO₂ + H₂O → 2CsHCO₃

Single Crystal Growth by Slow Evaporation:

Growing single crystals suitable for X-ray diffraction requires careful control over the crystallization process. The slow evaporation method is a widely used technique.

-

Preparation of a Saturated Solution: Prepare a saturated or near-saturated solution of cesium hydrogen carbonate in a suitable solvent, such as deionized water. Gentle heating can be used to increase solubility, followed by cooling to room temperature.

-

Filtration: Filter the solution through a fine-pored filter to remove any dust particles or undissolved microcrystals, which could act as unwanted nucleation sites.

-

Crystallization: Transfer the filtered solution to a clean crystallization dish or beaker. Cover the container with a perforated film (e.g., Parafilm with small holes) to allow for slow evaporation of the solvent.

-

Incubation: Place the container in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals.

Crystal Structure Determination: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystal.

Experimental Workflow:

Figure 1: General workflow for single-crystal X-ray diffraction.

Detailed Protocol:

-

Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a glass fiber or a cryoloop.

-

Data Collection: The mounted crystal is placed on a goniometer head in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the individual reflections.

-

Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the diffraction data using specialized software. The initial structural model is then refined to achieve the best possible fit with the experimental data.

Morphological Characterization: Scanning Electron Microscopy (SEM)

SEM is a powerful technique for visualizing the surface topography and morphology of crystals at high magnification.

Experimental Workflow:

Figure 2: General workflow for Scanning Electron Microscopy.

Detailed Protocol:

-

Sample Preparation: Crystals of cesium hydrogen carbonate are carefully mounted onto an aluminum stub using double-sided carbon tape.

-

Conductive Coating: Since cesium hydrogen carbonate is a non-conductive material, the mounted sample must be coated with a thin layer of a conductive material, such as gold or carbon, using a sputter coater. This coating prevents the buildup of static charge on the sample surface during imaging.

-

Imaging: The coated sample is then placed in the high-vacuum chamber of the SEM. A focused beam of high-energy electrons is scanned across the sample surface. The interaction of the electron beam with the sample generates signals (secondary electrons and backscattered electrons) that are detected to create a high-resolution image of the crystal's surface, revealing its morphology.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and morphology of cesium hydrogen carbonate. The crystallographic data reveals a monoclinic crystal system with well-defined lattice parameters. While the macroscopic morphology is generally described as crystalline aggregates, further investigation is needed to characterize the specific crystal habits. The outlined experimental protocols for synthesis, single-crystal growth, X-ray diffraction, and scanning electron microscopy provide a foundation for researchers to further explore the properties and applications of this compound. The provided workflows and diagrams offer a clear visual representation of the key experimental processes involved in the characterization of crystalline materials.

References

The Thermal Decomposition Pathway of Cesium Hydrogen Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition pathway of cesium hydrogen carbonate (CsHCO₃). Cesium hydrogen carbonate, an alkali metal bicarbonate, undergoes thermal decomposition to yield cesium carbonate, water, and carbon dioxide. This document details the theoretical basis for this decomposition, supported by analogous data from other alkali metal bicarbonates. It outlines detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to characterize this process. Furthermore, this guide presents quantitative data in a structured format and includes graphical representations of the decomposition pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Cesium hydrogen carbonate (CsHCO₃), also known as cesium bicarbonate, is a white crystalline solid.[1] Like other alkali metal bicarbonates, it is thermally unstable and decomposes upon heating.[2] Understanding the thermal decomposition pathway of CsHCO₃ is crucial for its handling, storage, and application in various fields, including as a potential pharmaceutical intermediate. The general trend for alkali metal bicarbonates is that their thermal stability increases down the group, suggesting that cesium hydrogen carbonate is the most thermally stable among them.[2][3]

The primary decomposition reaction for alkali metal hydrogen carbonates is:

2 MHCO₃(s) → M₂CO₃(s) + H₂O(g) + CO₂(g)

where M represents an alkali metal. For cesium hydrogen carbonate, the balanced chemical equation is:

2 CsHCO₃(s) → Cs₂CO₃(s) + H₂O(g) + CO₂(g)

This guide will delve into the specifics of this decomposition, drawing upon established knowledge of alkali metal carbonate chemistry and thermal analysis techniques. While specific experimental data for the thermal decomposition of cesium hydrogen carbonate is not extensively available in publicly accessible literature, this guide provides a robust framework based on analogous compounds and detailed experimental methodologies.

Thermal Decomposition Pathway

The thermal decomposition of cesium hydrogen carbonate is a single-step process where two moles of solid cesium hydrogen carbonate decompose to form one mole of solid cesium carbonate, one mole of gaseous water, and one mole of gaseous carbon dioxide.

Based on studies of other alkali metal bicarbonates, such as potassium hydrogen carbonate (KHCO₃), the decomposition is expected to be endothermic.[4] The process involves the breaking of bonds within the hydrogen carbonate anion (HCO₃⁻) and the formation of the more stable carbonate anion (CO₃²⁻), along with the release of water and carbon dioxide molecules.

Quantitative Data

Table 1: Theoretical Mass Loss during Thermal Decomposition of CsHCO₃

| Compound | Molar Mass ( g/mol ) | Initial Mass (mg) (Example) | Final Product | Final Mass (mg) (Theoretical) | Theoretical Mass Loss (%) |

| 2 x CsHCO₃ | 387.84 | 10.00 | Cs₂CO₃ | 8.39 | 16.10 |

Note: The theoretical mass loss is calculated based on the molar masses of the reactants and the solid product. The gaseous products (H₂O and CO₂) account for the mass loss.

Experimental Protocols

To experimentally determine the thermal decomposition pathway and associated quantitative data for cesium hydrogen carbonate, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5]

Objective: To determine the decomposition temperature range and the percentage of mass loss during the thermal decomposition of CsHCO₃.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of finely ground cesium hydrogen carbonate (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

The TGA instrument is calibrated for mass and temperature.

-

An inert atmosphere (e.g., nitrogen or argon) is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

A temperature program is set, typically a linear heating ramp from ambient temperature to a temperature above the expected final decomposition, for instance, 300°C, at a controlled rate (e.g., 10 °C/min).

-

-

Data Acquisition: The mass of the sample is recorded continuously as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and completion temperatures of decomposition and the total mass loss. The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum decomposition rate.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

Objective: To determine the enthalpy change (endothermic or exothermic nature) associated with the thermal decomposition of CsHCO₃.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of cesium hydrogen carbonate (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC instrument is calibrated for temperature and enthalpy.

-

The same temperature program and atmosphere as in the TGA experiment are used to ensure correlation of results.

-

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC curve (heat flow vs. temperature) will show a peak corresponding to the decomposition event. The direction of the peak indicates whether the process is endothermic (upward peak) or exothermic (downward peak). The area under the peak is proportional to the enthalpy change of the reaction.

Evolved Gas Analysis (EGA)

To confirm the identity of the gaseous products (H₂O and CO₂), the TGA instrument can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). This hyphenated technique allows for the real-time analysis of the gases evolved during the decomposition process.

Conclusion

The thermal decomposition of cesium hydrogen carbonate follows a well-established pathway for alkali metal bicarbonates, yielding cesium carbonate, water, and carbon dioxide. While specific quantitative thermal analysis data for CsHCO₃ is not widely published, this guide provides the theoretical framework, expected outcomes based on chemical principles and analogies with related compounds, and detailed experimental protocols for its characterization. The use of TGA, DSC, and EGA techniques will enable researchers and professionals to accurately determine the decomposition temperatures, mass loss, and enthalpy of this reaction, ensuring safe handling and effective application of cesium hydrogen carbonate. The provided workflows and diagrams serve as a practical resource for designing and executing these critical thermal analyses.

References

- 1. Cesium bicarbonate | CHCsO3 | CID 2734983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effect of Heat on Nitrates, Carbonates, and Hydrogen Carbonates - Mahida Academy-Building Futures [mahidaacademy.org]

- 3. Thermal Stability of s-Block Elements: Carbonates, Nitrate & Hydrides | AESL [aakash.ac.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. photos.labwrench.com [photos.labwrench.com]

An In-depth Technical Guide on the Solubility of Cesium Hydrogen Carbonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of cesium hydrogen carbonate (CsHCO₃) in organic solvents, a topic of increasing relevance in organic synthesis and materials science. A comprehensive review of available literature reveals a notable scarcity of quantitative solubility data for cesium hydrogen carbonate in non-aqueous media. This guide summarizes the available qualitative information and provides quantitative solubility data for the closely related compound, cesium carbonate (Cs₂CO₃), as a practical proxy. Furthermore, it outlines a generalized experimental protocol for solubility determination and explores the pivotal role of cesium hydrogen carbonate in facilitating key organic reactions, including a detailed look at its involvement in palladium-catalyzed hydroxycarbonylation.

Introduction

Cesium hydrogen carbonate is recognized for its utility as a base in a variety of organic transformations. Its efficacy in these reactions is often attributed to its solubility characteristics in the reaction medium. However, a detailed quantitative understanding of its solubility in common organic solvents is not well-documented in publicly accessible literature. This guide aims to collate the existing knowledge and provide researchers with a foundational understanding, while also highlighting areas for future investigation.

Solubility of Cesium Hydrogen Carbonate in Organic Solvents: A Qualitative Overview

-

Polar Solvents: Cesium hydrogen carbonate is described as having high solubility in certain polar solvents, which is considered advantageous for achieving homogeneous reaction conditions in organic synthesis.

-

Ethanol (B145695): The synthesis of cesium hydrogen carbonate can be carried out in an 80% ethanol solution, suggesting it possesses at least moderate solubility in this solvent.

Given the limited specific data for CsHCO₃, we present the solubility data for cesium carbonate (Cs₂CO₃). While structurally different, the solubility trends of cesium carbonate may offer valuable insights for solvent selection in reactions involving cesium hydrogen carbonate.

Quantitative Solubility of Cesium Carbonate (Cs₂CO₃) in Organic Solvents

The following tables summarize the available quantitative solubility data for cesium carbonate in various organic solvents. It is crucial to reiterate that this data is for cesium carbonate (Cs₂CO₃) and not cesium hydrogen carbonate (CsHCO₃).

Table 1: Solubility of Cesium Carbonate in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (g/L) |

| Ethanol | Not Specified | 110[1] |

| Dimethylformamide (DMF) | Not Specified | 119.6[1] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 361.7[1] |

| Sulfolane | Not Specified | 394.2[1] |

| Methylpyrrolidone | Not Specified | 723.3[1] |

Cesium carbonate generally exhibits higher solubility in polar aprotic solvents compared to other alkali metal carbonates like potassium carbonate and sodium carbonate.[1] It is, however, relatively insoluble in non-polar organic solvents such as toluene, p-xylene, and chlorobenzene.[1]

A 2023 study published in the Journal of Chemical & Engineering Data investigated the solubility of cesium carbonate in several pure alcohols and their binary mixtures, employing a gravimetric method at temperatures ranging from 278.15 to 323.15 K. The study confirmed that the solubility of cesium carbonate increases with rising temperature across all tested solvents.

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid compound like cesium hydrogen carbonate in an organic solvent.

Objective: To determine the saturation solubility of a solid in a liquid solvent at a specific temperature.

Materials and Apparatus:

-

Analytical balance

-

Constant temperature bath (e.g., water or oil bath)

-

Isothermal shaker

-

Sealed glass vials or flasks

-

Syringe filters (chemically compatible with the solvent)

-

Drying oven

-

Cesium hydrogen carbonate (solute)

-

Organic solvent of interest

Procedure:

-

Sample Preparation: Add an excess amount of cesium hydrogen carbonate to a pre-weighed, sealed vial containing a known mass of the organic solvent.

-

Equilibration: Place the vial in a constant temperature bath equipped with an isothermal shaker. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, stop the agitation and allow the solid to settle.

-

Sample Withdrawal: Carefully withdraw a known mass of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter into a pre-weighed container to remove any undissolved solid particles.

-

Solvent Evaporation: Weigh the container with the filtered saturated solution. Then, carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of the solute until a constant weight of the dissolved solid is achieved.

-

Calculation: The solubility (S) in grams of solute per 100 g of solvent can be calculated using the following formula:

S = (m_solute / m_solvent) * 100

where:

-

m_solute is the mass of the solid residue after solvent evaporation.

-

m_solvent is the mass of the solvent in the filtered sample (mass of the filtered solution minus the mass of the solid residue).

-

Role in Organic Synthesis: Palladium-Catalyzed Hydroxycarbonylation

Cesium hydrogen carbonate, along with cesium carbonate and acetate, has been shown to be effective in the palladium-catalyzed hydroxycarbonylation of aryl bromides in a wet dimethylformamide (DMF) solution.[2] The "cesium effect," a term used to describe the often-superior performance of cesium bases in various organic reactions, is a subject of ongoing research. While initially attributed to factors like higher solubility, recent studies suggest a more direct role of the cesium cation in the catalytic cycle.

Below is a conceptual workflow for the experimental setup and a simplified representation of the proposed role of cesium in the palladium-catalyzed reaction.

Conclusion

While quantitative solubility data for cesium hydrogen carbonate in organic solvents remains elusive, its qualitative behavior and the data available for cesium carbonate suggest that polar aprotic solvents are likely effective media for its application. The provided experimental protocol offers a standardized method for researchers to determine this important physical property. The demonstrated efficacy of cesium hydrogen carbonate in significant organic transformations, such as palladium-catalyzed reactions, underscores the need for further research into its physical and chemical properties to fully harness its synthetic potential.

References

An In-depth Technical Guide on the Hygroscopicity and Handling of Cesium Hydrogen Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic nature of cesium hydrogen carbonate (CsHCO₃), also known as cesium bicarbonate, and outlines the essential precautions for its handling, storage, and use in a laboratory setting. Due to its affinity for atmospheric moisture, proper management of this compound is critical to ensure its chemical integrity, experimental reproducibility, and personnel safety.

Physicochemical Properties and Hygroscopicity

Cesium hydrogen carbonate is a white, crystalline solid that is known to be hygroscopic, meaning it readily absorbs moisture from the surrounding atmosphere.[1][2][3] This property can affect the material's physical state, potency, and reactivity if not properly controlled. The absorption of water can lead to deliquescence, where the solid dissolves in the absorbed water to form a solution.

Data Presentation: Qualitative Hygroscopicity Classification

The degree of hygroscopicity of a substance can be classified based on its moisture uptake under defined conditions (e.g., 25°C and 80% relative humidity for 24 hours). The following table, adapted from general pharmaceutical guidelines, provides a framework for classifying the hygroscopicity of a powder like cesium hydrogen carbonate once experimental data is obtained.

| Classification | Weight Increase (% w/w) | Description |

| Non-hygroscopic | < 0.2% | No significant moisture absorption. |

| Slightly hygroscopic | ≥ 0.2% and < 2% | Absorbs a small amount of moisture. |

| Hygroscopic | ≥ 2% and < 15% | Readily absorbs moisture. |

| Very hygroscopic | ≥ 15% | Absorbs a significant amount of moisture. |

| Deliquescent | Sufficient water is absorbed to form a liquid |

Experimental Protocols for Hygroscopicity Determination

To quantify the hygroscopicity of cesium hydrogen carbonate, standardized experimental methods can be employed. These protocols are essential for understanding the material's behavior under various environmental conditions.

Moisture Sorption Isotherm Analysis

A moisture sorption isotherm is a curve that represents the equilibrium moisture content of a material as a function of the surrounding relative humidity (RH) at a constant temperature. This is a critical tool for characterizing hygroscopicity.

Methodology: Static Gravimetric Method (Desiccator Method)

-

Preparation of Saturated Salt Solutions: Prepare a series of saturated salt solutions in sealed desiccators to maintain constant relative humidity environments. Different salts will produce different known RH values.

-

Sample Preparation: Accurately weigh a sample of cesium hydrogen carbonate (typically 1-2 grams) into a pre-weighed container.

-

Equilibration: Place the open container with the sample into a desiccator.

-

Gravimetric Analysis: Periodically remove the container and weigh it until a constant weight is achieved, indicating that the sample is in equilibrium with the surrounding atmosphere.

-

Data Collection: Repeat this process for each of the different relative humidity environments.

-

Isotherm Construction: Plot the equilibrium moisture content (as a percentage of the dry weight) against the relative humidity to generate the sorption isotherm.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a more automated and precise method for determining moisture sorption characteristics.

Methodology:

-

Instrumentation: A DVS instrument consists of a microbalance in a temperature and humidity-controlled chamber.

-

Sample Placement: A small, accurately weighed sample of cesium hydrogen carbonate is placed on the microbalance.

-

Drying: The sample is first dried under a stream of dry nitrogen gas to establish its dry weight.

-

Sorption/Desorption Cycle: The instrument is programmed to incrementally increase the relative humidity in the chamber, and the microbalance continuously records the sample's weight gain due to moisture absorption. Once a target humidity is reached, the process can be reversed to measure desorption.

-

Data Analysis: The resulting data provides a detailed moisture sorption and desorption isotherm, revealing the kinetics of water uptake and any hysteresis.

Handling and Storage Precautions

Due to its hygroscopic and potentially irritating nature, strict handling and storage procedures are mandatory.

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment is provided in the table below.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles or glasses.[4] | Protects against dust particles and potential eye irritation.[4] |

| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber).[] | Prevents skin contact and irritation.[] |

| Body Protection | Laboratory coat or appropriate protective clothing.[4][6] | Minimizes skin exposure to the powder.[4][6] |

| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA-approved respirator is recommended.[4][] | Prevents inhalation of dust particles, which may cause respiratory tract irritation.[4] |

Handling and Storage Summary

| Precaution Category | Guidelines |

| Handling | Avoid contact with skin, eyes, and clothing.[4][] Avoid generating dust.[7][8] Use with adequate ventilation.[4] Wash hands thoroughly after handling.[4][6] |

| Storage | Store in a cool, dry, well-ventilated area.[4][6] Keep container tightly closed when not in use.[4][][7] Store protected from moisture.[4][9] Store away from incompatible substances such as strong acids. |

Visualizations

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of hygroscopic materials like cesium hydrogen carbonate.

References

- 1. wholesale Cesium hydrogen carbonate - FUNCMATER [funcmater.com]

- 2. Caesium bicarbonate - Wikipedia [en.wikipedia.org]

- 3. portfolio.vvsu.ru [portfolio.vvsu.ru]

- 4. Cesium hydrogencarbonate | CH2CsO3 | CID 16211572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaquest.weebly.com [pharmaquest.weebly.com]

- 7. Hygroscopic behavior and degree of caking of grugru palm (Acrocomia aculeata) powder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. Hygroscopicity in Food Powders Meassuring - PowderTechnology info [powdertechnology.info]

Comparative Analysis of Basicity: Cesium Hydrogen Carbonate vs. Cesium Carbonate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the basicity of cesium hydrogen carbonate (CsHCO₃) and cesium carbonate (Cs₂CO₃). This document is intended for researchers, scientists, and professionals in drug development who utilize these reagents as bases in chemical synthesis and require a detailed understanding of their relative strengths and chemical behaviors in aqueous solutions.

Quantitative Analysis of Basicity

The basicity of cesium hydrogen carbonate and cesium carbonate in aqueous solution is determined by the hydrolysis of the bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) ions, respectively. The cesium ion (Cs⁺) is a spectator ion and does not significantly contribute to the pH of the solution. The strength of a base is quantitatively expressed by its pKb value, which is the negative logarithm of the base dissociation constant (Kb). A lower pKb value indicates a stronger base.

The pKb values for the bicarbonate and carbonate ions can be calculated from the acid dissociation constants (pKa) of their conjugate acids, carbonic acid (H₂CO₃) and the bicarbonate ion, respectively, using the relationship pKa + pKb = 14 at 25°C.

At 25°C, the pKa values for carbonic acid are:

From these values, the corresponding pKb values for the bicarbonate and carbonate ions can be calculated.

| Compound | Basic Ion | Conjugate Acid | Relevant pKa (25°C) | Calculated pKb (25°C) | Relative Basicity |

| Cesium Hydrogen Carbonate | HCO₃⁻ | H₂CO₃ | pKa₁ = 6.35[1][2] | 7.65 | Weaker Base |

| Cesium Carbonate | CO₃²⁻ | HCO₃⁻ | pKa₂ = 10.33[1][2] | 3.67 | Stronger Base |

The aqueous solution of cesium carbonate is strongly alkaline.[3][4] For instance, a 50 g/L solution of cesium carbonate in water at 20°C exhibits a pH in the range of 10-13.

Signaling Pathways and Logical Relationships

The basicity of both compounds arises from the hydrolysis of the carbonate and bicarbonate ions in water. These reactions establish equilibria that produce hydroxide (B78521) ions (OH⁻), thereby increasing the pH of the solution.

Hydrolysis of Cesium Carbonate

Cesium carbonate fully dissociates in water to yield cesium ions and carbonate ions. The carbonate ion then undergoes hydrolysis in two steps:

Hydrolysis of Cesium Hydrogen Carbonate

Cesium hydrogen carbonate dissociates in water to produce cesium ions and bicarbonate ions. The bicarbonate ion is amphiprotic, meaning it can act as both a weak acid and a weak base. Its basic character is due to its hydrolysis to form carbonic acid and hydroxide ions.

Experimental Protocols

The determination of the basicity of cesium hydrogen carbonate and cesium carbonate can be performed by measuring the pH of their aqueous solutions. The following is a generalized protocol for this determination.

Objective

To experimentally determine and compare the pH of equimolar aqueous solutions of cesium hydrogen carbonate and cesium carbonate.

Materials

-

Cesium Hydrogen Carbonate (CsHCO₃), analytical grade

-

Cesium Carbonate (Cs₂CO₃), analytical grade

-

Deionized or distilled water

-

pH meter with a glass electrode

-

Standard pH buffer solutions (pH 4.01, 7.01, and 10.01)

-

Volumetric flasks

-

Beakers

-

Magnetic stirrer and stir bars

Experimental Workflow

Procedure

-

Solution Preparation:

-

Prepare a 0.1 M aqueous solution of cesium hydrogen carbonate by dissolving the appropriate mass in a volumetric flask with deionized water.

-

Prepare a 0.1 M aqueous solution of cesium carbonate in the same manner.

-

-

pH Meter Calibration:

-

Calibrate the pH meter according to the manufacturer's instructions using the standard buffer solutions. A three-point calibration (pH 4.01, 7.01, and 10.01) is recommended for accuracy.

-

-

pH Measurement:

-

Rinse the pH electrode with deionized water and gently blot dry.

-

Immerse the electrode in the 0.1 M cesium hydrogen carbonate solution.

-

Allow the reading to stabilize and record the pH.

-

Repeat the rinsing procedure and measure the pH of the 0.1 M cesium carbonate solution.

-

For each solution, perform multiple readings to ensure reproducibility.

-

Conclusion

Based on the calculated pKb values and the established principles of carbonate and bicarbonate hydrolysis, cesium carbonate is a significantly stronger base than cesium hydrogen carbonate. The carbonate ion's higher charge density leads to a more favorable interaction with water to produce hydroxide ions, resulting in a more alkaline solution. This quantitative and qualitative understanding is critical for the appropriate selection and application of these reagents in pH-sensitive chemical transformations.

References

- 1. Appendix B: Selected Acid Dissociation Constants at 25°C – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]

- 2. Appendix: Selected Acid Dissociation Constants at 25°C | Introductory Chemistry – 1st Canadian Edition [courses.lumenlearning.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Application and Property of Cesium carbonate_Chemicalbook [chemicalbook.com]

The "Cesium Effect" in Relation to Cesium Hydrogen Carbonate: A Technical Guide for Drug Development Professionals

Introduction

In the landscape of modern synthetic organic chemistry, the choice of base can be a critical determinant of reaction efficiency, selectivity, and overall yield. The "cesium effect" has emerged as a significant phenomenon, describing the often superior performance of cesium-based reagents, most notably cesium carbonate (Cs₂CO₃), in a variety of chemical transformations crucial to drug discovery and development. This technical guide provides an in-depth exploration of the "cesium effect," with a specific focus on cesium hydrogen carbonate (CsHCO₃), offering researchers, scientists, and drug development professionals a comprehensive understanding of its core principles, applications, and practical considerations. While the majority of research has centered on cesium carbonate, the principles of the cesium effect can be extended to cesium hydrogen carbonate, albeit with important distinctions in basicity and reactivity.

Core Principles of the Cesium Effect

The enhanced reactivity observed with cesium salts is not attributed to a single property but rather a combination of factors stemming from the unique characteristics of the cesium cation (Cs⁺).

-

Large Ionic Radius and Low Charge Density: The cesium cation is the largest stable alkali metal cation. This large size results in a low charge density, leading to weaker ion pairing with its counter-anion in solution. This "naked" anion is more solvated and, consequently, more nucleophilic and reactive.

-

High Solubility in Organic Solvents: Compared to their sodium and potassium counterparts, cesium salts, including cesium carbonate, exhibit significantly higher solubility in polar aprotic solvents commonly used in organic synthesis, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile.[1][2] This increased solubility leads to a higher concentration of the base in the reaction medium, facilitating faster reaction rates. While specific quantitative data for cesium hydrogen carbonate's solubility in these solvents is less common, it is also recognized for its solubility in polar solvents.[3]

-

High Polarizability: The large and diffuse electron cloud of the cesium cation makes it highly polarizable. This property can be crucial in stabilizing transition states, particularly in organometallic catalytic cycles, thereby lowering the activation energy of key reaction steps.

-

Direct Catalytic Involvement: Emerging evidence from computational studies, such as Density Functional Theory (DFT), suggests that the cesium cation may not be a simple spectator ion. Instead, it can directly interact with transition metal catalysts, like palladium, influencing the geometry and energy of intermediates and transition states in cross-coupling reactions.[4][5]

Cesium Hydrogen Carbonate vs. Cesium Carbonate: A Comparative Overview

While both are cesium-based reagents, there are critical differences between cesium hydrogen carbonate and cesium carbonate that influence their application.

-

Basicity: Cesium carbonate is a significantly stronger base than cesium hydrogen carbonate.[6] In reactions involving the deprotonation of an acidic substrate by cesium carbonate, cesium hydrogen carbonate is formed as a less basic intermediate.[6] This difference in basicity is a key consideration when selecting a reagent for a specific transformation, with cesium carbonate being preferred for deprotonating less acidic protons.

-

Applications: Cesium carbonate is widely employed in a vast array of reactions, including Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, N- and O-alkylation, and macrocyclization.[1][7] Cesium hydrogen carbonate is also utilized as a base in various synthetic procedures, including Ni-catalyzed hydroarylation, Pd-catalyzed hydroxycarbonylation, and regioselective alkylation of phenols.

Data Presentation: Physicochemical Properties

The following tables summarize key quantitative data for cesium hydrogen carbonate and cesium carbonate.

Table 1: General Physicochemical Properties

| Property | Cesium Hydrogen Carbonate (CsHCO₃) | Cesium Carbonate (Cs₂CO₃) |

| Molar Mass | 193.92 g/mol | 325.82 g/mol [2] |

| Appearance | White solid | White, hygroscopic powder[2] |

| Melting Point | Decomposes | 610 °C (decomposes)[1] |

| CAS Number | 29703-01-3 | 534-17-8[2] |

Table 2: Solubility Data for Cesium Carbonate in Various Solvents

| Solvent | Solubility ( g/100 mL) |

| Water | Very soluble[1] |

| Ethanol | 11.0[1] |

| Dimethylformamide (DMF) | 11.96[1] |

| Dimethyl sulfoxide (DMSO) | 36.17[1] |

| N-Methyl-2-pyrrolidone (NMP) | 72.33[1] |

Note: Comprehensive solubility data for cesium hydrogen carbonate in organic solvents is not as readily available in the literature.

Experimental Protocols

The following are generalized experimental protocols for key reactions where cesium hydrogen carbonate can be employed as a base. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Regioselective O-Alkylation of a Dihydroxybenzaldehyde

This protocol is based on the reported use of cesium hydrogen carbonate for the regioselective alkylation of 2,4-dihydroxybenzaldehydes.

Materials:

-

2,4-dihydroxybenzaldehyde (B120756) derivative

-

Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)

-

Cesium Hydrogen Carbonate (CsHCO₃)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2,4-dihydroxybenzaldehyde derivative (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material.

-

Add cesium hydrogen carbonate (1.1 - 1.5 eq) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the alkyl halide (1.0 - 1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Nickel-Catalyzed Hydroarylation of an Unactivated Alkene

This protocol is a generalized procedure based on the application of cesium hydrogen carbonate in Ni-catalyzed hydroarylation reactions.

Materials:

-

Arylboronic acid

-

Unactivated alkene

-

Nickel catalyst (e.g., Ni(cod)₂)

-

Ligand (e.g., a phosphine (B1218219) ligand)

-

Cesium Hydrogen Carbonate (CsHCO₃)

-

Anhydrous solvent (e.g., dioxane or toluene)

Procedure:

-

In a glovebox or under an inert atmosphere, add the nickel catalyst (e.g., 5 mol%) and the ligand (e.g., 10 mol%) to a reaction vessel.

-

Add the arylboronic acid (1.5 eq) and cesium hydrogen carbonate (2.0 eq).

-

Add the anhydrous solvent, followed by the unactivated alkene (1.0 eq).

-

Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C).

-

Monitor the reaction progress by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of Celite to remove inorganic salts.

-

Concentrate the filtrate and purify the residue by column chromatography.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the "cesium effect."

Conclusion

The "cesium effect" is a powerful tool in the arsenal (B13267) of the synthetic chemist, enabling challenging transformations and often providing superior outcomes compared to other alkali metal bases. While cesium carbonate is the most prominent reagent associated with this effect, cesium hydrogen carbonate also serves as a valuable, albeit milder, base in a range of organic reactions. Its utility is rooted in the fundamental properties of the cesium cation: its large size, low charge density, and the high solubility it imparts to its salts in organic media. For drug development professionals, understanding and strategically applying the cesium effect, whether through the use of cesium carbonate or cesium hydrogen carbonate, can lead to more efficient and robust synthetic routes for the preparation of complex molecular targets. Further research directly comparing the efficacy of cesium hydrogen carbonate with other bases across a broader range of reactions will undoubtedly provide a more nuanced understanding of its specific advantages and applications.

References

- 1. Caesium carbonate - Wikipedia [en.wikipedia.org]

- 2. Cesium Carbonate [commonorganicchemistry.com]

- 3. Cesium bicarbonate | 29703-01-3 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

Compound 1: 2-(2-Amino-5-bromobenzoyl)pyridine

An important clarification is needed regarding your request. The CAS number you provided, 29703-01-3 , corresponds to the chemical compound Cesium Bicarbonate . However, the topic you requested is on 2-(2-amino-5-bromobenzoyl)pyridine , which has a different CAS number: 1563-56-0 .

These are two distinct chemical compounds with different properties and applications. To ensure the technical guide meets your needs, please specify which compound you would like the in-depth report to cover.

Below is a summary of the initial information gathered on both compounds to assist in your decision.

-

CAS Number: 1563-56-0

-

Synonyms: (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone, Bromazepam Impurity A[1][2][3]

-

Description: An intermediate used in the preparation of pharmaceuticals such as Bromazepam and Remimazolam.[2][4][5][6] It is described as a yellow to light yellow solid.[2][5][7]

Compound 2: Cesium Bicarbonate

-

CAS Number: 29703-01-3

-

Description: An inorganic compound that appears as a white crystalline solid.[8][9] It is used as an analytical reagent and a pharmaceutical intermediate.[9][11]

Once you clarify the compound of interest, a comprehensive technical guide will be developed according to your specifications, including detailed properties, supplier information, experimental protocols, and the required visualizations.

References

- 1. 2-(2-Amino-5-bromobenzoyl)pyridine | 1563-56-0 | IA17613 [biosynth.com]

- 2. 2-(2-Amino-5-bromobenzoyl)pyridine | CymitQuimica [cymitquimica.com]

- 3. 2-(2-Amino-5-bromobenzoyl)pyridine | LGC Standards [lgcstandards.com]

- 4. 2-(2-Amino-5-bromobenzoyl)pyridine-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]

- 5. nbinno.com [nbinno.com]

- 6. scbt.com [scbt.com]

- 7. lookchem.com [lookchem.com]

- 8. CAS 29703-01-3: Cesium bicarbonate | CymitQuimica [cymitquimica.com]

- 9. heegermaterials.com [heegermaterials.com]

- 10. Cesium hydrogen carbonate | CAS#:29703-01-3 | Chemsrc [chemsrc.com]

- 11. CESIUM BICARBONATE | 29703-01-3 [chemicalbook.com]

Unveiling the Synthesis of Cesium Hydrogen Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of cesium hydrogen carbonate (CsHCO₃). It is designed to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, quantitative data, and a historical context for this important inorganic compound.

Discovery and Historical Context

The journey to the synthesis of cesium hydrogen carbonate begins with the discovery of its elemental precursor, cesium. In 1860, German scientists Robert Bunsen and Gustav Kirchhoff, while analyzing mineral water from Dürkheim, Germany, observed two bright blue lines in its spectrum using their newly invented spectroscope. This led to the identification of a new element, which they named "cesium" from the Latin word "caesius," meaning "sky blue." Following its discovery, the isolation and characterization of various cesium salts, including carbonates, paved the way for the synthesis and study of cesium hydrogen carbonate.

Synthesis of Cesium Hydrogen Carbonate

Cesium hydrogen carbonate is primarily synthesized through the reaction of a cesium source with carbon dioxide. The two main laboratory methods involve the use of cesium carbonate or cesium hydroxide (B78521) as the starting material.

Synthesis from Cesium Carbonate

The most common and straightforward method for preparing cesium hydrogen carbonate is by reacting an aqueous solution of cesium carbonate with carbon dioxide. The reaction proceeds as follows:

Cs₂CO₃ + CO₂ + H₂O ⇌ 2CsHCO₃

This reversible reaction is driven towards the formation of cesium hydrogen carbonate by saturating the cesium carbonate solution with carbon dioxide, which often leads to the precipitation of the less soluble bicarbonate.

Synthesis from Cesium Hydroxide

An alternative synthesis route involves the direct carbonation of a cesium hydroxide solution. This method is also highly effective and is represented by the following chemical equation:

CsOH + CO₂ → CsHCO₃

Careful control of the stoichiometry is important in this reaction to avoid the formation of cesium carbonate.

Quantitative Data

This section summarizes the key quantitative data related to cesium hydrogen carbonate.

| Property | Value | Reference |

| Molecular Formula | CHCsO₃ | [1] |

| Molar Mass | 193.92 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Solubility in Water | 67.77 g/100 mL at 20°C | [3] |

| Melting Point | Decomposes upon heating | [4] |

| Purity (Commercial) | Up to 99.99% | [1] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of cesium hydrogen carbonate.

Protocol 1: Synthesis of Cesium Hydrogen Carbonate from Cesium Carbonate

Objective: To synthesize cesium hydrogen carbonate by carbonation of an aqueous cesium carbonate solution.

Materials:

-

Cesium carbonate (Cs₂CO₃), high purity

-

Distilled or deionized water

-

Carbon dioxide (CO₂) gas cylinder with a regulator and diffuser stone

-

Beaker or reaction flask

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Preparation of Cesium Carbonate Solution: Prepare a concentrated aqueous solution of cesium carbonate by dissolving a known quantity of Cs₂CO₃ in distilled water in a beaker. For example, a near-saturated solution can be prepared.

-

Carbonation: Place the beaker on a magnetic stirrer and begin gentle stirring. Insert a gas diffuser stone connected to a CO₂ cylinder into the solution.

-

Reaction: Bubble CO₂ gas through the solution at a steady rate. The reaction progress can be monitored by the precipitation of cesium hydrogen carbonate, which is less soluble than cesium carbonate. The reaction is typically continued until precipitation ceases.

-

Isolation of Product: Once the reaction is complete, turn off the CO₂ supply and remove the diffuser. Isolate the precipitated cesium hydrogen carbonate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold distilled water to remove any unreacted cesium carbonate.

-

Drying: Dry the purified cesium hydrogen carbonate crystals in a drying oven at a low temperature (e.g., 50-60°C) to avoid decomposition.[5]

-

Characterization: The final product can be characterized by techniques such as X-ray diffraction (XRD) and infrared (IR) spectroscopy to confirm its identity and purity.

Protocol 2: Synthesis of Cesium Hydrogen Carbonate from Cesium Hydroxide

Objective: To synthesize cesium hydrogen carbonate by direct carbonation of a cesium hydroxide solution.

Materials:

-

Cesium hydroxide (CsOH), high purity

-

Distilled or deionized water

-

Carbon dioxide (CO₂) gas

-

Reaction vessel (e.g., a three-necked flask)

-

Gas inlet tube

-

Stirring apparatus

-

Crystallization dish

-

Desiccator

Procedure:

-

Preparation of Cesium Hydroxide Solution: Prepare a solution of cesium hydroxide by dissolving a known amount of CsOH in distilled water in the reaction vessel. An 80% ethanol (B145695) solution of CsOH can also be used.[4]

-

Carbonation: While stirring the solution, introduce a stream of carbon dioxide gas through a gas inlet tube submerged below the surface of the liquid.

-

Monitoring the Reaction: The reaction is exothermic. Monitor the pH of the solution. The initial highly alkaline solution will become less alkaline as the hydroxide is converted to the bicarbonate.

-

Crystallization: Once the reaction is complete (as indicated by pH change or cessation of CO₂ uptake), transfer the solution to a crystallization dish.

-

Isolation and Drying: Allow the solvent to evaporate slowly in a desiccator to obtain crystals of cesium hydrogen carbonate. The crystals can then be collected.

Experimental Workflow and Logical Relationships

The synthesis of cesium hydrogen carbonate from cesium carbonate is a straightforward process that can be visualized as a clear workflow.

Caption: Experimental workflow for the synthesis of cesium hydrogen carbonate.

This guide provides a foundational understanding of the discovery and synthesis of cesium hydrogen carbonate. The detailed protocols and data are intended to be a valuable resource for laboratory work and further research in the fields of chemistry and drug development.

References

- 1. wholesale Cesium hydrogen carbonate - FUNCMATER [funcmater.com]

- 2. Cesium bicarbonate | CHCsO3 | CID 2734983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Caesium bicarbonate - Wikipedia [en.wikipedia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. Solved When cesium hydrogen carbonate is heated, it | Chegg.com [chegg.com]

Methodological & Application

Application Notes and Protocols: Cesium Hydrogen Carbonate and Cesium Carbonate as Mild Bases in Organic Synthesis

For researchers, scientists, and drug development professionals, the selection of an appropriate base is critical for the success of many organic transformations. While strong bases can lead to unwanted side reactions, milder bases offer greater selectivity and functional group tolerance. This document provides detailed application notes and protocols for cesium hydrogen carbonate and the more extensively documented cesium carbonate as effective mild bases in organic synthesis.

Cesium Hydrogen Carbonate (CsHCO₃)

Cesium hydrogen carbonate (also known as cesium bicarbonate) is a mild inorganic base. While less common in the literature than cesium carbonate, it finds utility in specific applications where a gentle base is required.

1.1. General Applications

Cesium hydrogen carbonate can be used as a base or catalyst in several organic reactions:

-

Palladium-Catalyzed Hydroxycarbonylation: It is effective in the Pd(0)-catalyzed hydroxycarbonylation of aryl halides.[1]

-

Nickel-Catalyzed Hydroarylation: It serves as a base in the Ni-catalyzed hydroarylation of unactivated alkenes with arylboronic acids.

-

Heterocycle Synthesis: It is used in the synthesis of 5-phenylthiazolamines by coupling thiourea (B124793) with phenylacetones.

-

Regioselective Alkylation: It facilitates the regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.

-

Etherification and Acetylation: It can catalyze the etherification of glycerol (B35011) to oligomers and the acetylation of primary alcohols and phenols.

Due to the limited availability of detailed public protocols for cesium hydrogen carbonate, the following sections will focus on the closely related and extensively documented mild base, cesium carbonate (Cs₂CO₃) .

Cesium Carbonate (Cs₂CO₃)

Cesium carbonate is a versatile and effective mild base in a wide array of organic transformations. Its high solubility in organic solvents, such as DMF, alcohols, and ethers, distinguishes it from other inorganic bases like potassium carbonate and sodium carbonate.[2][3] This property, combined with the soft Lewis acidity of the cesium cation, contributes to its enhanced reactivity and the "cesium effect," which describes the often-observed rate and yield enhancement in its presence.[4][5]

2.1. Key Applications in Organic Synthesis

Cesium carbonate is a preferred base in numerous reactions, including:

-

Cross-Coupling Reactions: It is a cornerstone in many palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, for the formation of carbon-carbon bonds.[2][6] Its use often leads to significantly higher yields compared to other bases.[2]

-

N-Alkylation and N-Arylation: Cesium carbonate facilitates the N-alkylation and N-arylation of a variety of compounds, including amines, amides, sulfonamides, and heterocycles.[3][6][7]

-

O-Alkylation and O-Arylation: It is widely used for the O-alkylation of alcohols and phenols.[2][8]

-

C-H Functionalization: Cesium carbonate mediates the C-H functionalization of various substrates, including perhalogenated carborane anions.[9][10]

-

Hydrosilylation Reactions: It can catalyze the chemoselective hydrosilylation of aldehydes and ketones.[11][12]

-

Multi-component Reactions: It has been used as an efficient catalyst for the synthesis of complex molecules like polyhydroquinolines in one-pot reactions.[13]

2.2. Data Presentation: Performance in Cross-Coupling Reactions

The choice of base can dramatically impact the yield of cross-coupling reactions. The following table summarizes the comparative performance of cesium carbonate against other bases in Suzuki and Heck reactions.

| Reaction Type | Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Suzuki Coupling | Aryl Halide + Phenylboronic Acid | Cs₂CO₃ | - | - | - | 86 | [2] |

| Na₂CO₃ | - | - | - | 29 | [2] | ||

| Et₃N | - | - | - | 50 | [2] | ||

| Heck Coupling | Chlorobenzene + Methyl Acrylate | Cs₂CO₃ | - | - | - | Superior Yield | [2] |

| K₂CO₃ | - | - | - | Lower Yield | [2] | ||

| NaOAc | - | - | - | Lower Yield | [2] | ||

| K₃PO₄ | - | - | - | Lower Yield | [2] |

2.3. Mandatory Visualizations

The following diagrams illustrate typical workflows and logical relationships in reactions employing cesium carbonate.

Caption: General workflow for a Pd-catalyzed cross-coupling reaction using Cs₂CO₃.

Caption: Role of Cs₂CO₃ in the Suzuki coupling catalytic cycle.

Experimental Protocols

The following are detailed protocols for key reactions where cesium carbonate is employed as a mild base.

3.1. Protocol 1: Cesium Carbonate-Catalyzed Aerobic Oxidative Cross-Dehydrogenative Coupling of Thiols and Phosphonates

This protocol describes the synthesis of dithiophosphates under mild, transition-metal-free conditions.[14]

-

Reaction:

-

R¹-SH + (R²O)₂P(S)H → (R²O)₂P(S)S-R¹

-

-

Materials:

-

Thiol (1a) (0.5 mmol)

-

Phosphonothioate (2a) (0.6 mmol)

-

Cesium Carbonate (Cs₂CO₃) (10 mol%, 0.05 mmol)

-

Acetonitrile (B52724) (MeCN) (2 mL)

-

-

Procedure:

-

To a reaction vial, add the thiol (0.5 mmol), phosphonothioate (0.6 mmol), and cesium carbonate (10 mol%).

-

Add acetonitrile (2 mL) to the vial.

-

Stir the reaction mixture at 30 °C in an oil bath under an air atmosphere.

-

Monitor the reaction for 3 hours.

-

Upon completion, evaporate the acetonitrile solvent under reduced pressure.

-

Dilute the residue with water (50 mL) and extract with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography using an ethyl acetate/hexanes eluent system to yield the desired phosphorodithioate.

-

-

Gram-Scale Example:

-

For the synthesis of O,O-diethyl S-phenyl phosphorodithioate, the reaction was performed on a larger scale and stirred for 5 hours, yielding the product in 80% (1.05 g).[14]

-

3.2. Protocol 2: Cesium Carbonate-Catalyzed Chemoselective Hydrosilylation of Aldehydes

This protocol details the reduction of aldehydes to their corresponding silyl (B83357) ethers under solvent-free conditions.[11][12]

-

Reaction:

-

R-CHO + Ph₂SiH₂ → R-CH₂OSiHPh₂

-

-

Materials:

-

Aldehyde (1.0 mmol)

-

Diphenylsilane (B1312307) (Ph₂SiH₂) (1.0 mmol)

-

Cesium Carbonate (Cs₂CO₃) (catalytic amount)

-

-

Procedure:

-

In a reaction vessel, combine the aldehyde (1.0 mmol) and cesium carbonate.

-

Add diphenylsilane (1.0 mmol) to the mixture.

-

Stir the solvent-free mixture at room temperature.

-

The reaction is typically complete within 2 hours, yielding the corresponding silyl ether quantitatively.

-

For ketones, the reaction proceeds smoothly at 80 °C.[11][12]

-

The catalyst system is tolerant to a wide range of functional groups, including halogens, esters, and nitro groups.[11][12]

-

3.3. Protocol 3: Synthesis of Polyhydroquinoline Derivatives via Multi-Component Reaction

This protocol describes a one-pot, four-component synthesis catalyzed by cesium carbonate under visible light.[13]

-

Reaction:

-

Aromatic Aldehyde + Dimedone + Ethyl Acetoacetate (B1235776) + Ammonium (B1175870) Acetate → Polyhydroquinoline derivative

-

-

Materials:

-

Aromatic Aldehyde (e.g., 4-nitrobenzaldehyde) (2 mmol)

-

Dimedone (2 mmol)

-

Ethyl Acetoacetate (2.5 mmol)

-

Ammonium Acetate (3 mmol)

-

Cesium Carbonate (Cs₂CO₃) (5 mol%)

-

Tetrabutylammonium Bromide (TBAB) (as a phase transfer catalyst)

-

Ethanol (B145695) (5 mL)

-

-

Procedure:

-

In a suitable flask, mix the aromatic aldehyde (2 mmol), dimedone (2 mmol), ethyl acetoacetate (2.5 mmol), ammonium acetate (3 mmol), cesium carbonate (5 mol%), and TBAB.

-

Add ethanol (5 mL) as the solvent.

-

Irradiate the mixture with a 200W tungsten lamp (visible light) for the appropriate time (typically 30-60 minutes).

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Once complete, cool the reaction mixture to room temperature and pour it into ice water.

-

Filter the precipitate to separate the product.

-

Wash the product with water (2-3 times) and dry at room temperature.

-

Recrystallize from hot ethanol to afford the pure polyhydroquinoline derivative. Excellent yields (88-95%) are typically obtained.[15]

-

These notes and protocols highlight the significant role of cesium carbonate as a mild and efficient base in modern organic synthesis, enabling a wide range of chemical transformations with high yields and selectivity.

References

- 1. Beneficial effect of cesium salts on Pd-catalyzed hydroxycarbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Caesium carbonate - Wikipedia [en.wikipedia.org]

- 4. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00316K [pubs.rsc.org]

- 5. Chemists uncover new role of a key base in organic synthesis [news.emory.edu]

- 6. nbinno.com [nbinno.com]

- 7. scribd.com [scribd.com]

- 8. Application and Property of Cesium carbonate_Chemicalbook [chemicalbook.com]

- 9. Cesium carbonate mediated C–H functionalization of perhalogenated 12-vertex carborane anions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. eurekaselect.com [eurekaselect.com]

- 11. Cesium carbonate catalyzed chemoselective hydrosilylation of aldehydes and ketones under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. jocpr.com [jocpr.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemijournal.com [chemijournal.com]

Application Notes and Protocols: The Role of Cesium Carbonate in Palladium-Catalyzed Cross-Coupling Reactions

A Note on Cesium Hydrogen Carbonate (CsHCO₃): Extensive literature review indicates that while cesium hydrogen carbonate is utilized in specific palladium-catalyzed reactions such as hydroxycarbonylations, its application as a base in the widely employed Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions is not well-documented. In contrast, cesium carbonate (Cs₂CO₃) is a versatile and frequently utilized base in these transformations, often demonstrating superior performance. These notes will therefore focus on the application of cesium carbonate, providing a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction to Cesium Carbonate in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The choice of base is a critical parameter in these reactions, influencing reaction rates, yields, and even catalyst stability. Cesium carbonate (Cs₂CO₃) has emerged as a highly effective base for a variety of these transformations due to its unique properties.

Key Advantages of Cesium Carbonate:

-

High Solubility: Compared to other common inorganic bases like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), cesium carbonate exhibits greater solubility in organic solvents, which can lead to more homogeneous reaction mixtures and enhanced reactivity.[1][2]

-

The "Cesium Effect": The beneficial impact of cesium salts, often termed the "cesium effect," is attributed to the large size and soft Lewis acidity of the Cs⁺ ion. This can lead to favorable interactions with the palladium catalyst or reaction intermediates, potentially stabilizing key transition states and accelerating the catalytic cycle.

-

Broad Substrate Scope: Cesium carbonate is effective in a wide range of cross-coupling reactions, including those with challenging substrates where other bases may be less efficient.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds. The base plays a crucial role in activating the boronic acid partner for transmetalation.

Quantitative Data: Base Comparison in Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | >95 |

| 2 | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |

| 3 | 4-Bromotoluene | Phenylboronic acid | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 78 |

| 4 | 2-Chloropyridine | Phenylboronic acid | Cs₂CO₃ | Toluene/H₂O | 110 | 16 | 92 |

| 5 | 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 110 | 16 | 88 |

Note: The data presented is a representative summary from various sources and is intended for comparative purposes. Actual yields are substrate and condition dependent.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Coupling of 4-Bromotoluene with Phenylboronic Acid

Materials:

-

4-Bromotoluene (1.0 mmol, 1.0 equiv)